5,7-Difluoroisoquinoline-1-carbonitrile
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Overview
Description
5,7-Difluoroisoquinoline-1-carbonitrile is a fluorinated organic compound with the molecular formula C₁₀H₄F₂N₂ and a molecular weight of 190.15 g/mol . This compound is characterized by the presence of two fluorine atoms at the 5th and 7th positions of the isoquinoline ring and a nitrile group at the 1st position. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Difluoroisoquinoline-1-carbonitrile typically involves the fluorination of isoquinoline derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5,7-Difluoroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines, quinolines, and other heterocyclic compounds with potential biological activities .
Scientific Research Applications
5,7-Difluoroisoquinoline-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,7-Difluoroisoquinoline-1-carbonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- 5,8-Difluoroisoquinoline-1-carbonitrile
- Isoquinoline-1-carbonitrile
- 5,7-Difluoroisoquinoline
Uniqueness
5,7-Difluoroisoquinoline-1-carbonitrile is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity.
Biological Activity
5,7-Difluoroisoquinoline-1-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including antimicrobial and anticancer effects, synthesis methods, and mechanisms of action.
Chemical Structure and Synthesis
This compound features a unique fluorinated isoquinoline structure that contributes to its biological activity. The synthesis typically involves fluorination of isoquinoline derivatives using reagents like Selectfluor under controlled conditions. The general synthetic route includes:
- Fluorination: Introduction of fluorine atoms using fluorinating agents.
- Reactions in Organic Solvents: The reaction is generally conducted in solvents such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown it to be effective against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The above table summarizes the MIC values for several bacterial strains, demonstrating the compound's varying efficacy across different pathogens.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest it may induce apoptosis in cancer cells and inhibit cell proliferation through modulation of signaling pathways involved in cell growth.
- Cell Lines Tested:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HeLa (cervical cancer)
Case Study Example:
In a study involving MCF-7 cells, treatment with this compound resulted in a significant reduction in cell viability at concentrations above 50 µM over 48 hours. Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting that the compound triggers programmed cell death.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses have emerged:
- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Receptor Binding: It might interact with specific receptors that regulate cell growth and apoptosis.
Further research is needed to elucidate these mechanisms fully and identify potential molecular targets.
Research Applications
This compound serves as a valuable building block in organic synthesis and pharmaceutical development. Its unique structure allows for modifications leading to derivatives with enhanced biological activity.
Potential Applications Include:
- Development of novel antimicrobial agents.
- Synthesis of anticancer drugs targeting specific pathways.
- Research into new therapeutic strategies for resistant bacterial strains.
Properties
Molecular Formula |
C10H4F2N2 |
---|---|
Molecular Weight |
190.15 g/mol |
IUPAC Name |
5,7-difluoroisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C10H4F2N2/c11-6-3-8-7(9(12)4-6)1-2-14-10(8)5-13/h1-4H |
InChI Key |
ACAHPTJEPSSIFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1C(=CC(=C2)F)F)C#N |
Origin of Product |
United States |
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